1-Octadecyl Lysophosphatidic Acid

Beschreibung

Eigenschaften

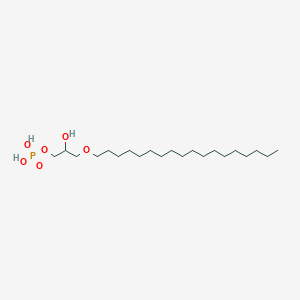

IUPAC Name |

(2-hydroxy-3-octadecoxypropyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h21-22H,2-20H2,1H3,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUYDUFSUADEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPA(O-18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Octadecyl Lysophosphatidic Acid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core signaling pathways activated by 1-Octadecyl Lysophosphatidic Acid (1-Octadecyl-LPA), a key ether-linked lysophospholipid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on the intricate roles of LPA signaling in various physiological and pathological processes.

Introduction to this compound

This compound, also known as 1-stearoyl-LPA or 18:0 LPA, is a bioactive signaling molecule that exerts its effects by activating a family of six G protein-coupled receptors (GPCRs): LPA₁ through LPA₆.[1] As an ether-linked lysophospholipid, it is structurally distinct from the more commonly studied acyl-LPA species, which can lead to differences in receptor affinity, metabolic stability, and downstream signaling outcomes.[2] Understanding the specific signaling cascades initiated by 1-Octadecyl-LPA is crucial for elucidating its role in health and disease, and for the development of targeted therapeutics.

LPA signaling is implicated in a wide array of cellular processes, including proliferation, migration, survival, and cytoskeletal rearrangement.[3] Dysregulation of these pathways has been linked to various pathologies such as cancer, fibrosis, and neuropathic pain.[1][3] This guide will delve into the primary signaling axes engaged by 1-Octadecyl-LPA, provide quantitative data on its receptor activation, detail key experimental protocols for its study, and present visual diagrams of the core pathways.

Core Signaling Pathways of 1-Octadecyl-LPA

1-Octadecyl-LPA, upon binding to its cognate LPA receptors, initiates a cascade of intracellular events through the activation of heterotrimeric G proteins. The specific downstream effects are largely determined by the subtype of LPA receptor expressed in a given cell type and its coupling to different Gα subunits, namely Gαq/11, Gαi/o, and Gα12/13.[1]

Gαq/11-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization

Activation of Gαq/11-coupled LPA receptors (primarily LPA₁, LPA₂, and LPA₃) by 1-Octadecyl-LPA leads to the stimulation of Phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5] The subsequent increase in intracellular calcium concentration, along with the action of DAG, activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream targets, influencing processes like cell growth, differentiation, and apoptosis.

Gαi/o-Mediated Pathways: PI3K/Akt and MAPK/ERK Cascades

Coupling of 1-Octadecyl-LPA to Gαi/o-linked receptors (including LPA₁, LPA₂, and LPA₃) results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1] More prominently, the βγ subunits released from the activated Gαi/o protein can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras-Raf-MEK-ERK (MAPK) signaling pathways.[6]

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.[6] Activated PI3K phosphorylates PIP₂ to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates numerous downstream targets to inhibit apoptosis and promote cell growth.

The MAPK/ERK cascade is a central signaling pathway that regulates a wide variety of cellular processes, including proliferation, differentiation, and migration.[4] The Gβγ subunits can activate Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to regulate gene expression.

Gα12/13-Mediated Pathway: RhoA Activation and Cytoskeletal Remodeling

The coupling of LPA receptors (notably LPA₁, LPA₂, and LPA₄) to Gα12/13 proteins activates the small GTPase RhoA.[1][3] This is a central pathway by which 1-Octadecyl-LPA influences cell morphology, migration, and invasion. Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation. Activated RhoA then stimulates its downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and activates several substrates, including myosin light chain (MLC), which promotes actin-myosin contractility and the formation of stress fibers and focal adhesions. These cytoskeletal rearrangements are fundamental to cell migration and invasion.

Quantitative Data on 1-Octadecyl-LPA Receptor Activation

| Receptor | Ligand | Assay Type | Parameter | Value | Reference |

| LPA₁ | 18:0 LPA | Calcium Mobilization | ED₅₀ | Not Determined (Weak response) | [7] |

| LPA₂ | 18:0 LPA | Not Specified | Activation Constant (AC₅₀) | 123 ± 12 nM | [8] |

| LPA₃ | 18:0 LPA | Calcium Mobilization | ED₅₀ | Not Determined (Weak response) | [7] |

| LPA₄ | 18:0 LPA | Not Specified | Activation Constant (AC₅₀) | 185 ± 13 nM | [8] |

| LPA₅ | 18:0 LPA | Not Specified | Activation Constant (AC₅₀) | 180 ± 6 nM | [8] |

| LPA₆ | 18:0 LPA | Not Specified | Data Not Available | - |

Note: ED₅₀ (Half-maximal effective dose) and AC₅₀ (Activation Constant) are measures of the concentration of a drug that gives half of the maximal response.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate 1-Octadecyl-LPA signaling pathways.

Experimental Workflow for Studying LPA Signaling

A typical workflow for investigating the cellular effects of 1-Octadecyl-LPA involves a series of assays to probe different levels of the signaling cascade, from receptor binding to downstream cellular responses.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkyl lysophosphatidic acid and fluoromethylene phosphonate analogs as metabolically-stabilized agonists for LPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LPA(4)/GPR23 is a lysophosphatidic acid (LPA) receptor utilizing G(s)-, G(q)/G(i)-mediated calcium signaling and G(12/13)-mediated Rho activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

An In-depth Technical Guide to the Biological Functions of 1-Octadecyl Lysophosphatidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octadecyl lysophosphatidic acid (1-C18:0-LPA or 1-stearoyl-LPA) is a bioactive lipid mediator belonging to the lysophosphatidic acid (LPA) family of signaling molecules. As a saturated ether-linked lysophospholipid, it exerts pleiotropic effects on a wide range of cell types, influencing fundamental cellular processes. This technical guide provides a comprehensive overview of the biological functions of 1-Octadecyl LPA, its signaling pathways, and its roles in health and disease. Detailed experimental protocols for its study and quantitative data on its activity are also presented to facilitate further research and drug development efforts.

Introduction

Lysophosphatidic acid (LPA) is a class of simple phospholipids (B1166683) that act as potent extracellular signaling molecules.[1][2] These molecules consist of a glycerol (B35011) backbone, a phosphate (B84403) group, a hydroxyl group, and a single fatty acid chain of varying length and saturation.[3] 1-Octadecyl LPA is a specific variant with a saturated 18-carbon acyl chain.[4] LPAs, including the 1-octadecyl species, are found in various biological fluids and are produced by multiple cell types, playing crucial roles in a myriad of physiological and pathological processes.[1][2]

The biological effects of 1-Octadecyl LPA are mediated through its interaction with a family of at least six G-protein coupled receptors (GPCRs), designated LPA1 through LPA6.[2][5] The diversity of these receptors and their differential coupling to various G proteins allows for a wide range of cellular responses to a single lipid mediator.[2][6] This guide will delve into the specific functions and signaling cascades initiated by 1-Octadecyl LPA.

Biological Functions of this compound

The biological activities of LPA are diverse and depend on the specific acyl chain composition. While many studies use oleoyl (B10858665) (18:1) LPA, the saturated 1-Octadecyl (18:0) form also demonstrates significant biological activity.[7] Its functions include, but are not limited to:

-

Cell Proliferation and Survival: 1-Octadecyl LPA can act as a mitogen, promoting cell division and preventing apoptosis in various cell types.[8][9][10] This is a critical function in tissue repair and development but can also contribute to the pathogenesis of cancer.[11]

-

Cell Migration and Invasion: It is a potent chemoattractant, inducing the migration and invasion of cells, a process vital for wound healing, immune responses, and unfortunately, cancer metastasis.[8][9][10][12]

-

Inflammation: 1-Octadecyl LPA is implicated in inflammatory processes. It can induce the expression of chemokines and cytokines, contributing to the inflammatory response in conditions like acute lung injury.[13][14]

-

Neurological Processes: LPA signaling is crucial for the development and function of the nervous system.[15][16][17] It influences neurogenesis, neuronal migration, and myelination. Dysregulated LPA signaling has been linked to neurodevelopmental disorders, neuropathic pain, and neurodegenerative diseases.[15][16][17][18]

-

Fibrosis: 1-Octadecyl LPA can contribute to the development of fibrosis in various organs, including the lungs and kidneys, by promoting the proliferation and activation of fibroblasts.[5]

-

Cardiovascular Effects: LPA species can influence the cardiovascular system by affecting platelet aggregation, smooth muscle contraction, and blood pressure regulation.[19][20]

Signaling Pathways of this compound

1-Octadecyl LPA exerts its effects by binding to and activating its cognate LPA receptors (LPA1-6). These receptors couple to at least four families of heterotrimeric G proteins: Gi/o, Gq/11, G12/13, and Gs.[2][6] The specific G protein activated depends on the receptor subtype and the cell type.

Gi/o Pathway

Activation of the Gi/o pathway by 1-Octadecyl LPA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[19] The βγ subunits of Gi/o can also activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which is a major pathway promoting cell survival and proliferation.[21]

Figure 1: Gi/o signaling pathway activated by 1-Octadecyl LPA.

Gq/11 Pathway

Coupling to Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes like smooth muscle contraction and cell proliferation.[2]

References

- 1. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Common signaling pathways link activation of murine PAR-1, LPA, and S1P receptors to proliferation of astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scripps.edu [scripps.edu]

- 4. Pharmacological tools for lysophospholipid GPCRs: development of agonists and antagonists for LPA and S1P receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scripps.edu [scripps.edu]

- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 17. Lateral access mechanism of LPA receptor probed by molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of lysophosphatidic acid, a novel lipid mediator, on cytosolic Ca2+ and contractility in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. benchchem.com [benchchem.com]

- 21. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Binding Affinity of 1-Octadecyl Lysophosphatidic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 1-octadecyl lysophosphatidic acid (1-octadecyl-LPA) to its cognate G protein-coupled receptors (GPCRs), the LPA receptors (LPA₁₋₆). This document details the current understanding of its receptor selectivity, summarizes available binding and functional data, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways.

Introduction to this compound and its Receptors

Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as an extracellular signaling molecule by activating a family of at least six cognate GPCRs: LPA₁ through LPA₆.[1][2] These receptors are categorized into two subfamilies: the endothelial differentiation gene (EDG) family, which includes LPA₁, LPA₂, and LPA₃, and a second subfamily more closely related to purinergic receptors, comprising LPA₄, LPA₅, and LPA₆.[1][3]

1-octadecyl-LPA is a specific ether-linked variant of LPA, characterized by an octadecyl (18-carbon) alkyl chain attached to the glycerol (B35011) backbone via an ether linkage. Ether-linked LPAs are known to be potent agonists at LPA receptors and exhibit greater stability compared to their acyl-linked counterparts.[4] Understanding the binding affinity and signaling profile of 1-octadecyl-LPA is crucial for research into the physiological and pathophysiological roles of LPA signaling and for the development of targeted therapeutics.

Data Presentation: Receptor Binding and Functional Activity

Quantitative data on the binding affinity (Kᵢ, Kₔ) and functional potency (EC₅₀) of 1-octadecyl-LPA across the full panel of LPA receptors is not comprehensively available in the public domain. The following tables summarize the available qualitative and semi-quantitative data for ether-linked LPAs, including 1-octadecyl-LPA where specified, to provide a comparative overview.

Table 1: Receptor Binding Affinity of Alkyl-LPAs

| Receptor | Ligand | Binding Affinity (Kᵢ/Kₔ) | Comments |

| LPA₁ | Various acyl-LPAs (16:0, 18:1, 18:2, 20:4) | Kₔ values in the low nanomolar range (1.69 - 2.83 nM)[5] | LPA₁ exhibits broad ligand specificity.[5] Specific Kₔ data for 1-octadecyl-LPA is not readily available. |

| LPA₂ | N/A | Data not available | |

| LPA₃ | N/A | Data not available | |

| LPA₄ | LPA | Apparent Kₔ of 45 nM[2] | |

| LPA₅ | 1-alkyl-LPA (18:1) | IC₅₀ of ~10 nM for inhibition of cell migration[6] | LPA₅ demonstrates a preference for ether-linked LPAs over acyl-LPAs.[6] |

| LPA₆ | N/A | Data not available |

Table 2: Functional Potency of Alkyl-LPAs

| Receptor | Ligand | Functional Assay | Potency (EC₅₀/IC₅₀) | Comments |

| LPA₁ | 1-ALPA | Ca²⁺ Mobilization | 1125 ± 1484 nM[7] | "1-ALPA" species not fully specified. |

| LPA₁ | 1-ALPA | cAMP Assay | Data not available | |

| LPA₂ | N/A | N/A | Data not available | |

| LPA₃ | N/A | N/A | Data not available | |

| LPA₄ | N/A | N/A | Data not available | |

| LPA₅ | 1-alkyl-LPA | Inhibition of cell migration | IC₅₀ ~10 nM[6] | 1-alkyl-LPA is approximately 10-fold more potent than 1-oleoyl-LPA (IC₅₀ ~100 nM) in this assay.[6] |

| LPA₆ | N/A | N/A | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of LPA receptor ligands like 1-octadecyl-LPA.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ and Kₔ) of a ligand to its receptor.

Objective: To quantify the direct binding of a radiolabeled ligand to LPA receptors and to determine the affinity of unlabeled competitors like 1-octadecyl-LPA.

Materials:

-

Cell membranes expressing the LPA receptor of interest

-

Radiolabeled LPA analog (e.g., [³H]LPA)

-

Unlabeled 1-octadecyl-LPA

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target LPA receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled LPA at a concentration near its Kₔ, and varying concentrations of the unlabeled competitor (1-octadecyl-LPA). For saturation binding experiments to determine Kₔ, add increasing concentrations of the radiolabeled ligand.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of an unlabeled ligand. Subtract non-specific binding from total binding to obtain specific binding. For competition assays, calculate the IC₅₀ and then the Kᵢ using the Cheng-Prusoff equation. For saturation assays, determine Kₔ and Bₘₐₓ by non-linear regression analysis.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the LPA receptor upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy of 1-octadecyl-LPA in activating G protein signaling.

Materials:

-

Cell membranes expressing the LPA receptor of interest

-

[³⁵S]GTPγS

-

1-octadecyl-LPA

-

GDP

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Membrane and Ligand Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare serial dilutions of 1-octadecyl-LPA.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of 1-octadecyl-LPA.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for G protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of 1-octadecyl-LPA to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 1-Octadecyl LPA Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of biological effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA1-6. These receptors are implicated in numerous physiological and pathophysiological processes, including cell proliferation, migration, survival, and angiogenesis. Consequently, they have emerged as promising therapeutic targets for various diseases, including cancer, fibrosis, and inflammatory disorders.

1-Octadecyl LPA, an ether-linked analog of the endogenous acyl-LPA, has garnered significant interest due to its enhanced chemical stability. The ether linkage at the sn-1 position is resistant to hydrolysis by lipases, leading to a longer biological half-life compared to its ester-linked counterparts. This increased stability makes 1-octadecyl LPA and its analogs attractive candidates for therapeutic development. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of potent and selective LPA receptor modulators.

This technical guide provides a comprehensive overview of the SAR of 1-octadecyl LPA analogs, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the associated signaling pathways and experimental workflows.

Core Structure-Activity Relationships

The biological activity of 1-octadecyl LPA analogs is determined by modifications at three key positions: the lipid chain, the glycerol (B35011) backbone, and the phosphate (B84403) headgroup.

-

Lipid Chain: The 1-octadecyl (C18:0) chain is a common feature of these analogs. Generally, ether-linked LPAs (alkyl LPAs) exhibit comparable or even superior potency to their corresponding ester-linked (acyl) counterparts. This is attributed to their increased stability and potentially altered receptor interactions.

-

Glycerol Backbone: Modifications to the glycerol backbone can significantly impact receptor selectivity and activity. The presence and stereochemistry of the hydroxyl group at the sn-2 position are critical. While some studies suggest that the absolute configuration at the sn-2 position of alkyl LPA analogs is not strictly recognized by LPA1, LPA2, and LPA3 receptors, other modifications in this region can introduce receptor subtype selectivity. For instance, substitution of the hydroxyl group with a methoxy (B1213986) group has been explored to further enhance stability and modulate activity.

-

Phosphate Headgroup: The phosphate headgroup is essential for receptor activation. Modifications that maintain the negative charge, such as phosphonates and phosphorothioates, are generally well-tolerated and can even enhance stability and selectivity. For example, 1-octadecylthiophosphate (OTP) has been shown to be a potent agonist at multiple LPA receptors.

Quantitative Data on 1-Octadecyl LPA Analog Activity

The following tables summarize the available quantitative data for 1-octadecyl LPA and related ether-linked analogs. It is important to note that direct, side-by-side comparisons of a comprehensive set of 1-octadecyl LPA analogs are limited in the publicly available literature. The presented data is compiled from various studies and should be interpreted with consideration of the different experimental systems used.

Table 1: Receptor Binding Affinities (Ki values) of Ether-Linked LPA Analogs

| Compound | Receptor | Ki (nM) | Assay System | Reference |

| Ki16425 (LPA1/3 antagonist) | LPA1 | 250 | GTPγS binding assay | [1] |

| LPA3 | 360 | GTPγS binding assay | [1] |

Table 2: Functional Activity (EC50 values) of Ether-Linked LPA Analogs

| Compound | Receptor | Functional Assay | EC50 (nM) | Cell Line | Reference |

| 1-Octadecylthiophosphate (OTP) | LPA2 | Not specified | Submicromolar | Not specified | [2] |

| LPA5 | Not specified | Submicromolar | Not specified | [2] | |

| Alkyl LPAs (general) | LPA1 | Cell Migration | Equivalent or higher potency than oleoyl-LPA | Cancer cells | [3] |

| LPA2 | Calcium Mobilization | Activates Ca2+ release | Not specified | [3] | |

| LPA3 | Calcium Mobilization | Activates Ca2+ release | Not specified | [3] |

Note: EC50 values are highly dependent on the assay and cell system used. The term "submicromolar" indicates an EC50 value of less than 1 µM.

Key Signaling Pathways

LPA receptors couple to various heterotrimeric G proteins, leading to the activation of multiple downstream signaling cascades that regulate diverse cellular functions. The primary G proteins activated by LPA receptors are Gq/11, Gi/o, G12/13, and to a lesser extent, Gs.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of 1-octadecyl LPA analogs are provided below.

Experimental Workflow: Evaluating 1-Octadecyl LPA Analogs

The following diagram illustrates a typical workflow for the comprehensive evaluation of novel 1-octadecyl LPA analogs.

Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of 1-octadecyl LPA analogs for a specific LPA receptor.

Materials:

-

Cell membranes expressing the LPA receptor of interest.

-

Radioligand (e.g., [3H]LPA).

-

Unlabeled 1-octadecyl LPA analog (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target LPA receptor. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer or unlabeled LPA (for non-specific binding).

-

50 µL of various concentrations of the 1-octadecyl LPA analog.

-

50 µL of radioligand at a fixed concentration (typically at its Kd value).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to LPA receptors upon agonist stimulation.

Materials:

-

Cell membranes expressing the LPA receptor of interest.

-

[35S]GTPγS.

-

Unlabeled GTPγS.

-

GDP.

-

1-Octadecyl LPA analog (test compound).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: As described in the receptor binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

-

25 µL of various concentrations of the 1-octadecyl LPA analog.

-

50 µL of the membrane preparation.

-

50 µL of GDP (final concentration typically 1-10 µM).

-

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

-

Reaction Initiation: Add 50 µL of [35S]GTPγS (final concentration typically 0.1-1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Filtration and Detection: Terminate the reaction by rapid filtration and measure the bound radioactivity as described in the receptor binding assay protocol.

-

Data Analysis: Calculate the specific binding and plot it against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled LPA receptors.

Materials:

-

Cells expressing the LPA receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

1-Octadecyl LPA analog (test compound).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in assay buffer) and incubate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

-

Compound Addition: Inject various concentrations of the 1-octadecyl LPA analog into the wells and immediately start recording the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration and plot it against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Transwell Cell Migration Assay

This assay assesses the ability of 1-octadecyl LPA analogs to induce cell migration.

Materials:

-

Transwell inserts (with appropriate pore size for the cell type).

-

24-well plates.

-

Cells of interest.

-

Serum-free medium.

-

1-Octadecyl LPA analog (chemoattractant).

-

Crystal violet staining solution.

-

Cotton swabs.

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for several hours to overnight before the assay.

-

Assay Setup:

-

Add serum-free medium containing various concentrations of the 1-octadecyl LPA analog to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium and add the cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

-

Cell Removal and Staining:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet solution.

-

-

Quantification:

-

Wash the inserts to remove excess stain.

-

Allow the inserts to dry.

-

Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

-

-

Data Analysis: Plot the number of migrated cells against the logarithm of the agonist concentration.

Logical Relationships in SAR of 1-Octadecyl LPA Analogs

The following diagram illustrates the key structural determinants and their impact on the biological activity of 1-octadecyl LPA analogs.

Conclusion

The study of the structure-activity relationship of 1-octadecyl LPA analogs is a dynamic field with significant therapeutic potential. The enhanced stability of the ether linkage makes these compounds particularly attractive for drug development. While current publicly available data provides a foundational understanding of the SAR, further systematic studies are required to delineate the precise structural requirements for achieving high potency and selectivity for individual LPA receptor subtypes. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to design and execute studies aimed at developing novel and clinically relevant LPA receptor modulators.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyl lysophosphatidic acid and fluoromethylene phosphonate analogs as metabolically-stabilized agonists for LPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of 1-Octadecyl LPA in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Octadecyl lysophosphatidic acid (LPA), an ether-linked phospholipid, plays a multifaceted and often contradictory role in the progression of various cancers. As a signaling molecule, it primarily acts through G protein-coupled receptors (GPCRs) to promote cancer cell proliferation, migration, and survival, particularly in ovarian cancer. Conversely, its synthetic analog, Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine), exhibits potent pro-apoptotic activity in tumor cells, highlighting a potential therapeutic avenue. This technical guide provides an in-depth analysis of the mechanisms of action of 1-Octadecyl LPA and its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Pro-Tumorigenic Effects of 1-Octadecyl LPA

Naturally occurring ether-linked LPAs, including 1-Octadecyl LPA, are found at elevated levels in the ascites of ovarian cancer patients. These lipids are more stable than their acyl-LPA counterparts and contribute significantly to the tumor microenvironment by stimulating key processes that drive cancer progression.

Quantitative Effects on Cancer Cell Functions

The pro-tumorigenic effects of ether-linked LPAs are dose-dependent. The following tables summarize the quantitative data on the impact of LPA on cancer cell migration and cytokine secretion.

Table 1: Dose-Dependent Effect of LPA on Cancer Cell Migration

| Cell Line | LPA Concentration (µM) | Fold Increase in Migration/Invasion | Reference |

| C6 glioma | 0.1 | ~1.5 | [1] |

| C6 glioma | 1 | ~2.5 | [1] |

| C6 glioma | 10 | ~2.8 | [1] |

| A549 lung cancer | 0.1 | ~1.2 | [2] |

| A549 lung cancer | 1 | ~1.8 | [2] |

| A549 lung cancer | 10 | ~2.2 | [2] |

| DLD1 colon cancer | 0.01 | Significant increase | [3] |

| DLD1 colon cancer | 0.1 | 3.6-fold increase (max) | [3] |

| Ovarian Cancer Cells (SK-OV3, HEY) | Not Specified | Significant increase | [4] |

Table 2: Dose-Dependent Effect of LPA on Interleukin-8 (IL-8) Secretion

| Cell Type | LPA Concentration (µM) | IL-8 Secretion (pg/µg protein or relative increase) | Reference |

| Human Bronchial Epithelial Cells | 1 | Significant increase | [5] |

| Human Bronchial Epithelial Cells | 10 | Further significant increase | [5] |

| Endometrial Stromal Cells | 10 | Significant increase | [6] |

| Caco-2 colon cancer cells | 10 | Significant increase | [7] |

Signaling Pathways in Proliferation and Migration

1-Octadecyl LPA and other ether-linked LPAs exert their pro-proliferative and pro-migratory effects by activating a complex network of intracellular signaling pathways upon binding to LPA receptors (LPARs), primarily LPAR1 and LPAR2.[8][9] The key signaling cascades involved are the G(i/o)-PI3K-Akt/ERK pathway and the G(12/13)-Rho pathway.

Anti-Tumorigenic Effects of Edelfosine, a 1-Octadecyl LPA Analog

Edelfosine (ET-18-OCH3) is a synthetic analog of 1-Octadecyl LPA that, in contrast to its natural counterpart, induces apoptosis in a wide range of cancer cells while largely sparing normal cells.[10] This selective anti-tumor activity makes it a compound of significant interest for cancer therapy.

Cytotoxicity Across Various Cancer Cell Lines

The cytotoxic efficacy of Edelfosine varies among different cancer cell types. The following table presents a summary of its 50% inhibitory concentration (IC50) values.

Table 3: IC50 Values of Edelfosine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CEM | Leukemia | ~5 | [11] |

| Jurkat | Leukemia | ~5 | [11] |

| MCF-7 | Breast Cancer | 62 | [12] |

| HTB-26 | Breast Cancer | 10 - 50 | [13] |

| PC-3 | Prostate Cancer | 10 - 50 | [13] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [13] |

| HCT116 | Colon Cancer | 22.4 | [13] |

| K562 | Leukemia | 0.54 | [14] |

Signaling Pathway of Edelfosine-Induced Apoptosis

The primary mechanism of Edelfosine's anti-cancer activity is the induction of apoptosis through a Fas/CD95 death receptor-mediated pathway, which is independent of the natural Fas ligand (FasL).[11][15] Edelfosine accumulates in lipid rafts within the cancer cell membrane, leading to the clustering of Fas/CD95 receptors. This aggregation triggers the formation of the Death-Inducing Signaling Complex (DISC), ultimately activating the caspase cascade and apoptosis.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of 1-Octadecyl LPA and its analogs on cancer cells.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses collective cell migration.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that allows for the formation of a confluent monolayer within 24-48 hours.[16]

-

Creating the Scratch: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.[17]

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[4]

-

Treatment: Add fresh culture medium containing the desired concentration of 1-Octadecyl LPA or vehicle control.

-

Imaging: Capture images of the scratch at time zero (T=0) and at regular intervals (e.g., every 4-6 hours) until the wound is closed in the control group.[4]

-

Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ) to quantify the rate of cell migration.

Transwell Migration/Invasion Assay

This assay measures the chemotactic response of cancer cells.

Workflow:

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.[18][19] For migration assays, this step is omitted.

-

Cell Preparation: Culture cells to sub-confluency, then serum-starve for 12-24 hours. Harvest cells and resuspend them in a serum-free medium.

-

Assay Setup: Place the Transwell insert into a 24-well plate. Add medium containing 1-Octadecyl LPA as a chemoattractant to the lower chamber. Add the cell suspension to the upper chamber.[20]

-

Incubation: Incubate the plate at 37°C for a period sufficient for cell migration or invasion (typically 6-48 hours).

-

Quantification: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated to the lower surface with a stain such as crystal violet.[18] Count the stained cells in several microscopic fields to determine the extent of migration/invasion.

RhoA Activation Assay (G-LISA or Pull-down)

This assay quantifies the level of active, GTP-bound RhoA.

Protocol (Pull-down based):

-

Cell Lysis: Treat cells with 1-Octadecyl LPA for the desired time, then lyse the cells in a buffer that preserves GTP-bound proteins.[21][22]

-

Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein of the Rho-binding domain (RBD) of a Rho effector (e.g., Rhotekin) coupled to glutathione-agarose beads. Only active GTP-RhoA will bind to the RBD.[10][23]

-

Washing: Pellet the beads and wash several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using a RhoA-specific antibody.[21] A sample of the total cell lysate should be run in parallel to determine the total RhoA level.

Western Blot for Akt and ERK Phosphorylation

This method detects the activation of the PI3K/Akt and MAPK/ERK signaling pathways.

Protocol:

-

Cell Treatment and Lysis: Serum-starve cells and then stimulate with 1-Octadecyl LPA for various time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[24]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of Akt (p-Akt, e.g., at Ser473) and ERK (p-ERK, e.g., at Thr202/Tyr204). Subsequently, strip the membrane and re-probe with antibodies for total Akt and total ERK to ensure equal protein loading.[6][8]

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Conclusion

1-Octadecyl LPA is a critical signaling molecule in the tumor microenvironment with a dualistic role in cancer progression. Its pro-tumorigenic effects, mediated through LPARs and downstream signaling cascades, promote cancer cell proliferation and migration. In contrast, its synthetic analog, Edelfosine, leverages a distinct mechanism to induce apoptosis in cancer cells, highlighting a promising therapeutic strategy. A thorough understanding of these divergent pathways is essential for the development of novel anti-cancer therapies targeting ether-linked lipid signaling. The experimental protocols provided herein offer a robust framework for researchers to further investigate the complex roles of 1-Octadecyl LPA and its derivatives in cancer biology.

References

- 1. researchgate.net [researchgate.net]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Lysophosphatidic acid (LPA) enhances the metastatic potential of human colon carcinoma DLD1 cells through LPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rho Activation Assays [cellbiolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. clyte.tech [clyte.tech]

- 17. med.virginia.edu [med.virginia.edu]

- 18. stackscientific.nd.edu [stackscientific.nd.edu]

- 19. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. researchgate.net [researchgate.net]

The Genesis of a Signaling Molecule: An In-depth Technical Guide to the Discovery and History of 1-Octadecyl Lysophosphatidic Acid

For Immediate Release

A comprehensive whitepaper detailing the discovery, history, and foundational experimental methodologies related to 1-Octadecyl Lysophosphatidic Acid (1-Octadecyl LPA), a key ether-linked lysophospholipid with significant implications in cellular signaling and drug development.

This technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of 1-Octadecyl LPA, from its historical roots in the study of ether lipids to its characterization as a potent signaling molecule.

Introduction to this compound

This compound is a naturally occurring ether lysophospholipid. It is a derivative of lysophosphatidic acid (LPA) where the acyl group at the sn-1 position is replaced by an octadecyl alkyl group attached via an ether linkage. This structural modification confers distinct chemical properties and biological activities compared to its acyl-LPA counterparts. As a bioactive lipid mediator, 1-Octadecyl LPA exerts its effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors, thereby influencing a wide array of cellular processes.

A Historical Perspective: The Discovery and Elucidation of 1-Octadecyl LPA

The story of 1-Octadecyl LPA is intricately linked to the broader history of ether lipid research, which dates back to the early 20th century.

Early 20th Century: The Dawn of Ether Lipid Chemistry The existence of ether lipids was first hinted at in the 1920s. However, it was the foundational work on the synthesis of glycerophospholipids that paved the way for understanding molecules like 1-Octadecyl LPA. The pioneering work of Baer and Kates in the mid-20th century on the synthesis of L-α-glycerophosphoric acid derivatives was instrumental in developing the chemical methods to create and study such compounds.

The 1970s: Unraveling Biosynthetic Pathways A pivotal moment in the history of alkyl-LPAs came in 1974 when Rock and Snyder described the "Biosynthesis of 1-alkyl-sn-glycero-3-phosphate via adenosine (B11128) triphosphate:1-alkyl-sn-glycerol phosphotransferase".[1] This research provided the first evidence of a biochemical pathway for the synthesis of the core structure of 1-Octadecyl LPA, demonstrating its endogenous origin and biological relevance beyond being just a chemical curiosity.

Late 20th Century to Present: From Discovery to Functional Characterization The latter part of the 20th century saw a surge in interest in lysophospholipids as signaling molecules. With the cloning and characterization of the first LPA receptors in the 1990s, researchers could begin to dissect the specific roles of different LPA species.[2] It became evident that the ether-linked 1-Octadecyl LPA exhibited unique properties, including higher potency in certain biological assays compared to its acyl counterparts. For instance, 1-Octadecyl LPA was found to be a significantly more potent aggregator of platelets than 1-octadecanoyl LPA.[3] This highlighted the importance of the ether linkage for receptor interaction and signaling.

Quantitative Data: Receptor Activation and Biological Potency

The biological effects of 1-Octadecyl LPA are mediated through its interaction with various LPA receptors. The following table summarizes key quantitative data regarding its potency and receptor activation.

| Parameter | Receptor/Assay | Value | Reference |

| EC50 | Platelet Aggregation | 9 nM | [3] |

| EC50 | LPA1 | ~10-100 nM | [4][5] |

| EC50 | LPA2 | >1000 nM | [5] |

| EC50 | LPA3 | >1000 nM | [5] |

| EC50 | LPA4 | ~500-1000 nM | [4] |

| EC50 | LPA5 | ~100-500 nM | [4] |

| EC50 | LPA6 | Weak or inactive | [4] |

Note: EC50 values can vary depending on the cell line and assay conditions used.

Key Signaling Pathways of 1-Octadecyl LPA

1-Octadecyl LPA, like other LPA species, activates multiple downstream signaling cascades upon binding to its cognate G protein-coupled receptors. The primary G proteins coupled to LPA receptors include Gi/o, Gq/11, and G12/13.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of 1-Octadecyl LPA.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to LPA receptors. The binding of an agonist like 1-Octadecyl LPA promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Workflow:

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the LPA receptor of interest (e.g., HEK293T cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 15,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.[6]

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes (e.g., 25 µg of protein) with GTP-binding buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).[6]

-

Add a fixed concentration of GDP (e.g., 10 µM) and [³⁵S]GTPγS (e.g., 0.1 nM).[6]

-

Add varying concentrations of 1-Octadecyl LPA. To determine non-specific binding, include wells with a high concentration of unlabeled GTPγS.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.[6][7]

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the specific binding as a function of the 1-Octadecyl LPA concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Calcium Mobilization Assay

This assay is used to measure the activation of Gq/11-coupled LPA receptors, which leads to an increase in intracellular calcium concentration.

Workflow:

Methodology:

-

Cell Preparation:

-

Plate cells expressing the Gq/11-coupled LPA receptor of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

On the day of the assay, remove the culture medium.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[8][9]

-

After incubation, wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

-

-

Agonist Addition and Measurement:

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of 1-Octadecyl LPA to the wells.

-

Immediately begin recording the fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm for Fluo-4) over time.[8]

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of 1-Octadecyl LPA.

-

Plot the peak response as a function of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

-

Conclusion

This compound represents a fascinating example of how a subtle structural variation—the presence of an ether bond—can significantly impact the biological activity of a signaling lipid. From its early, indirect discovery through the study of ether lipids to its current status as a tool for dissecting LPA receptor signaling, the journey of 1-Octadecyl LPA highlights the intricate and specific nature of lipid-mediated cellular communication. The experimental protocols detailed herein provide a foundation for the continued exploration of this and other bioactive lipids, which will undoubtedly lead to new insights into physiology and the development of novel therapeutics.

References

- 1. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 2. adooq.com [adooq.com]

- 3. caymanchem.com [caymanchem.com]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A single receptor encoded by vzg-1/lpA1/edg-2 couples to G proteins and mediates multiple cellular responses to lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

Unveiling 1-Octadecyl Lysophosphatidic Acid: A Technical Guide to its Physiological Landscape

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of lysophosphatidic acid (LPA). Specifically, this document focuses on 1-octadecyl lysophosphatidic acid (Alkyl-LPA 18:0), an ether-linked variant of LPA implicated in a range of physiological and pathological processes. This guide provides an in-depth overview of its physiological concentrations, the methodologies for its quantification, and its complex signaling pathways.

Section 1: Physiological Concentrations of 1-Octadecyl LPA

The quantification of LPA species in biological matrices is notoriously challenging, with reported concentrations varying significantly based on sample handling, preparation, and analytical methodology. Post-collection enzymatic activity can artificially inflate LPA levels, necessitating carefully controlled protocols for accurate measurement[1]. While data on many acyl-LPA species are available, specific concentrations for 1-octadecyl LPA in healthy human plasma and serum remain largely unreported in the literature[2].

However, analysis of pathological tissues has provided valuable insights into the abundance of this specific ether-linked lipid.

Data Summary: 1-Octadecyl LPA Concentrations

The following table summarizes the available quantitative data for this compound.

| Biological Matrix | Condition | Total LPA Fraction | 1-Octadecyl LPA Abundance | Analytical Method | Reference |

| Human Atherosclerotic Plaque (Lipid-Rich Core) | Atherosclerosis | Alkyl-LPA constitutes 20% of total LPA | 23 ± 8% of the total alkyl-LPA fraction | LC-MS | [3] |

For context, the total LPA concentration in healthy human plasma has been reported across a wide range, from approximately 50 nM to over 1 µM, underscoring the impact of different analytical techniques[1][4][5][6].

Section 2: Experimental Protocols for Quantification

Accurate quantification of 1-octadecyl LPA and other LPA species requires robust analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard. Below is a representative protocol synthesized from established methodologies for the extraction and analysis of LPA from plasma.

Protocol: Quantification of 1-Octadecyl LPA in Plasma via LC-MS/MS

1. Sample Collection and Handling:

-

Collect whole blood into tubes containing EDTA as an anticoagulant.

-

Immediately place samples on ice and process promptly to minimize ex vivo LPA production.

-

Centrifuge at >3,000 x g for 10 minutes at 4°C to separate plasma.

-

Transfer the plasma supernatant to a new tube and store at -80°C until analysis.

2. Lipid Extraction (Acidified Butanol Liquid-Liquid Extraction):

-

To a 100 µL plasma sample, add an internal standard, such as C17:0-LPA, to correct for extraction efficiency and matrix effects.

-

Add 1 mL of acidic 1-butanol (B46404) (prepared with 0.1 M citric acid) to the plasma sample.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge at >3,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic phase (butanol layer) containing the lipids to a new tube, avoiding the protein interface.

-

Dry the organic extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatography:

-

Column: A C8 or C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB C8, 5 µm, 4.6 x 150 mm) is typically used[2].

-

Mobile Phase A: Methanol (B129727)/water (75/25) with 0.5% formic acid and 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol/water (99/1) with 0.5% formic acid and 5 mM ammonium formate, mixed with chloroform (B151607) (e.g., 80% methanol phase + 20% chloroform).

-

Gradient: A gradient elution is employed to separate different LPA species.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for LPA analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 1-octadecyl LPA and the internal standard are monitored.

-

Quantification: The concentration of 1-octadecyl LPA is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 1-octadecyl LPA.

-

Workflow for LPA Quantification.

Section 3: Signaling Pathways of 1-Octadecyl LPA

1-Octadecyl LPA, like other LPA species, exerts its biological effects primarily by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors 1-6 (LPAR1-6)[2]. Alkyl-LPAs have been noted to be potent platelet activators and may act as higher affinity agonists for the LPA5 receptor[2][7]. Furthermore, intracellularly, alkyl-LPA can activate the nuclear receptor PPARγ[6].

Upon binding to its cell surface receptors, LPA initiates a cascade of intracellular signaling events. The activation of LPARs leads to the coupling and activation of heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13. These G proteins, in turn, modulate the activity of various downstream effector enzymes and proteins, orchestrating a wide range of cellular responses.

Canonical LPAR Signaling Cascade.

This guide provides a foundational understanding of this compound. Further research is required to fully elucidate its concentration in various physiological and pathological states and to delineate the specific contributions of its signaling pathways to cellular function and disease progression.

References

- 1. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of rapid elimination of lysophosphatidic acid and related lipids from the circulation of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysophosphatidic acid in atherosclerotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Lysophosphatidic Acid in Cardiovascular Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 1-Octadecyl Lysophosphatidic Acid in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecyl lysophosphatidic acid (18:0 LPA) is a bioactive lipid mediator implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, and survival. As a signaling molecule, it exerts its effects through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6. The quantification of 18:0 LPA in plasma is crucial for understanding its role in various diseases and for the development of novel therapeutics targeting its signaling pathways. This application note provides a detailed protocol for the robust and sensitive quantification of 1-octadecyl LPA in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Significance of 1-Octadecyl LPA

1-Octadecyl LPA is a species of lysophosphatidic acid characterized by a saturated 18-carbon acyl chain at the sn-1 position of the glycerol (B35011) backbone. It is produced in the extracellular space primarily through the action of the enzyme autotaxin, which converts lysophosphatidylcholine (B164491) to LPA. Elevated levels of specific LPA species have been associated with various pathological conditions. In macrophages, 18:0 LPA has been shown to upregulate a significant number of phosphosites, with a predominant impact on the RHO/RAC1 GTPase signaling pathway, which is involved in cytoskeleton organization, cell migration, and proliferation[1].

Experimental Protocols

Sample Handling and Preparation

Proper sample handling is critical to prevent the artificial generation or degradation of LPA.

Materials:

-

Blood collection tubes containing EDTA

-

Refrigerated centrifuge

-

Autotaxin inhibitor (e.g., PF-8380)

-

1.5 mL polypropylene (B1209903) tubes

Protocol:

-

Collect whole blood in EDTA-containing tubes.

-

Immediately place the tubes on ice to minimize enzymatic activity.

-

Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to clean polypropylene tubes.

-

To prevent further LPA metabolism, add an autotaxin inhibitor to the plasma samples.

-

Store plasma samples at -80°C until analysis.

Lipid Extraction from Plasma

This protocol describes a liquid-liquid extraction (LLE) method adapted from a procedure for a similar lysophospholipid analog, which demonstrates high recovery.

Materials:

-

Human plasma sample

-

Internal standard (IS) solution (e.g., 17:0 LPA or a deuterated 18:0 LPA)

-

Methanol (B129727) (HPLC grade)

-

Water-saturated 1-butanol (B46404)

-

Vortex mixer

-

Centrifuge

-

Vacuum concentrator

Protocol:

-

Thaw plasma samples on ice.

-

In a 1.5 mL polypropylene tube, add 50 µL of plasma.

-

Spike the plasma with 10 µL of the internal standard solution.

-

Gently vortex the mixture.

-

Add 400 µL of water-saturated 1-butanol to the tube.

-

Vortex the mixture at high speed for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer (approximately 400 µL) to a new tube.

-

Evaporate the organic solvent to dryness using a vacuum concentrator at 40°C.

-

Reconstitute the dried extract in 100 µL of methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

| Column | C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of LPA species (refer to instrument-specific methods) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (18:0 LPA) | m/z 437.1 → 152.8[2] |

| MRM Transition (IS - 17:0 LPA) | m/z 423.0 → 152.8[2] |

| Collision Energy | -32 eV (for 18:0 LPA)[2] |

| Declustering Potential | -80 V[2] |

Quantitative Data

Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS assay for a lysophospholipid analog, which can be expected for the 1-octadecyl LPA assay.

| Parameter | Result |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.997 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Limit of Detection (LOD) | 3 ng/mL |

| Intra-day Precision (%CV) | < 5.3% |

| Inter-day Precision (%CV) | < 2.2% |

| Intra-day Accuracy | < 103.8% |

| Inter-day Accuracy | < 103.9% |

| Extraction Recovery | 81.9 - 87.4% |

Typical Concentrations in Human Plasma

The concentration of 1-octadecyl LPA can vary among individuals. The table below presents data from a study on healthy individuals.

| Analyte | Concentration (ng/mL) in Healthy Controls |

| 1-Octadecyl LPA (18:0) | ~30-40 ng/mL (mean) |

Note: These values are approximate and can be influenced by various factors. It is recommended to establish a reference range for your specific study population.

Visualizations

Caption: Experimental workflow for the quantification of 1-octadecyl LPA in plasma.

Caption: Signaling pathway of this compound.

References

Application Note: Quantitative Analysis of 1-Octadecyl Lysophosphatidic Acid by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Octadecyl Lysophosphatidic Acid (18:0 LPA ether) is a bioactive, ether-linked lysophospholipid that functions as a potent signaling molecule. It is part of the broader class of lysophosphatidic acids (LPAs), which mediate a wide range of cellular processes, including proliferation, migration, survival, and cytoskeletal changes.[1][2] These effects are initiated by the activation of specific G protein-coupled receptors (GPCRs), making the LPA signaling axis a significant area of interest in physiology and pathology, including cancer, fibrosis, and inflammation.[3][4]

Given its low endogenous concentrations and complex biological matrices, the accurate and sensitive quantification of 1-Octadecyl LPA requires sophisticated analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application, offering high selectivity and sensitivity.[5] This document provides a detailed protocol for the extraction and quantitative analysis of 1-Octadecyl LPA from biological samples using LC-MS/MS.

Signaling Pathway of Lysophosphatidic Acid

LPA exerts its biological functions by binding to at least six distinct GPCRs, designated LPA₁ through LPA₆.[2][4] These receptors couple to various heterotrimeric G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades.[2][4] Key pathways activated include the Phospholipase C (PLC) pathway, leading to calcium mobilization; the PI3K/Akt pathway, promoting cell survival; and the Rho pathway, which regulates cytoskeletal dynamics and cell migration.[3][4]

Experimental Protocols

Overall Experimental Workflow

The analytical process involves sample preparation using liquid-liquid extraction to isolate lipids, followed by chromatographic separation and detection by tandem mass spectrometry.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted for high recovery of acidic phospholipids (B1166683) from complex biological matrices like plasma.[6][7][8][9]

Materials:

-

Biological sample (e.g., 50 µL plasma)

-

Internal Standard (IS) solution (e.g., 17:0 LPA or a stable isotope-labeled 18:0 ether LPA)

-

Ice-cold 0.1 M HCl

-

1-Butanol (LC-MS Grade)

-

Nitrogen gas evaporator

-

Reconstitution solvent (e.g., 90:10 Methanol:Water)

Procedure:

-

Thaw biological samples on ice.

-

Pipette 50 µL of the sample into a 2 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution to every sample, vortex briefly.

-

Acidify the sample by adding 50 µL of ice-cold 0.1 M HCl to suppress the ionization of the phosphate (B84403) headgroup and improve extraction efficiency.[9]

-

Add 800 µL of 1-Butanol to the tube. The high solvent-to-sample ratio ensures efficient partitioning.[8]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Carefully transfer the upper organic layer (butanol) to a new clean tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent.

-

Vortex for 30 seconds, then transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting |

|---|---|

| LC System | UPLC/HPLC system compatible with mass spectrometry |

| Column | Reversed-Phase C8 or C18 (e.g., 2.1 x 100 mm, <2 µm particle size)[6][8][10] |

| Mobile Phase A | Water with 0.5% Formic Acid and 5 mM Ammonium Formate[6] |

| Mobile Phase B | Methanol/Water (99/0.5, v/v) with 0.5% Formic Acid and 5 mM Ammonium Formate[6] |

| Flow Rate | 0.3 - 0.5 mL/min[6][8] |

| Gradient | 30% B to 95% B over 5 min, hold 2 min, return to 30% B and re-equilibrate for 3 min. |

| Injection Volume | 5 - 20 µL[8] |

| Column Temp. | 40°C |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Setting |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | 1-Octadecyl LPA: m/z 440.3 → 153.1 (Precursor [M-H]⁻ → Glycerol-3-Phosphate fragment) |

| 17:0 LPA (IS): m/z 422.3 → 153.1 | |

| Collision Energy | Must be optimized for the specific instrument (typically 20-35 eV) |

| Dwell Time | 50-100 ms |

| Ion Source Temp. | 350 - 450°C |

Note: The exact mass of the precursor ion [M-H]⁻ for 1-O-octadecyl-sn-glycero-3-phosphate (C₂₁H₄₅O₆P) is 440.2929. The MRM transitions should be confirmed and optimized by infusing a pure standard.

Data Presentation and Performance

Method validation is critical for ensuring reliable quantitative results. The performance of LPA analysis methods has been reported across various biological matrices.

Table 3: Summary of Quantitative Performance from Published Methods

| Analyte(s) | Matrix | Linearity Range | LOQ (Limit of Quantification) | Extraction Recovery (%) | Reference |

|---|---|---|---|---|---|

| LPA 18:0, 16:0, 18:1, 20:4 | Human Saliva | 1 - 200 ng/mL | 1 ng/mL | Not Reported | [6] |

| LPA 18:0 and 16:0 | Gingival Crevicular Fluid | 10 - 500 ng/mL | 10 ng/mL | Not Reported | [6] |

| LPA 18:1 and 20:4 | Gingival Crevicular Fluid | 5 - 500 ng/mL | 5 ng/mL | Not Reported | [6] |

| Octadecenyl Thiophosphate (OTP)* | Monkey Plasma | 10 - 2000 ng/mL | 10 ng/mL | 81.9 - 87.4% |[8] |